1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl-
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Overview
Description
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- is a complex organic compound characterized by its triazine ring structure and the presence of methoxyphenyl and ethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate, which then undergoes cyclization with a nitrile to form the triazine ring. The ethenyl group can be introduced through a subsequent reaction, such as a Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or other strong bases.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and methoxyphenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-hydroxyphenyl)-2-ethenyl-: Similar structure but with hydroxy groups instead of methoxy groups.
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-propyl-: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- is unique due to the combination of its triazine ring, methoxyphenyl groups, and ethenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
102429-72-1 |
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Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-ethenyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C19H17N3O3/c1-4-22-19(23)20-17(13-5-9-15(24-2)10-6-13)18(21-22)14-7-11-16(25-3)12-8-14/h4-12H,1H2,2-3H3 |
InChI Key |
RXHRBFVSUNBBRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)C=C |
Origin of Product |
United States |
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